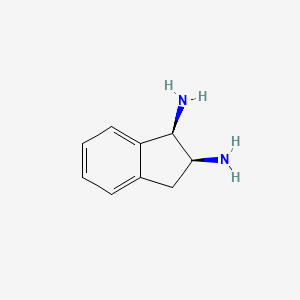

(1R,2S)-2,3-Dihydro-1H-indene-1,2-diamine

Description

Significance of Vicinal Diamines as Chiral Building Blocks and Ligands in Organic Chemistry

Vicinal diamines, which are organic compounds containing two amino groups on adjacent carbon atoms, are of tremendous interest to synthetic chemists. These compounds serve as crucial chiral building blocks, auxiliaries, and ligands in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. rsc.orgrsc.org The ability to selectively synthesize a specific stereoisomer is paramount in various applications, particularly in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry.

Chiral vicinal diamines are integral to the creation of chiral catalysts and pharmaceuticals. They can be further elaborated to produce chiral heterocyclic rings and β-lactams. The development of efficient methods for the asymmetric synthesis of chiral vicinal diamines is a significant area of research, as it facilitates their use as ligands and building blocks for pharmaceuticals and fine chemicals. rsc.org

The Indene (B144670) Scaffold as a Foundation for Enantiomerically Pure Compounds

The 2,3-dihydro-1H-indene, or indane, scaffold provides a rigid and well-defined three-dimensional structure that is advantageous for creating enantiomerically pure compounds. This rigidity helps to control the spatial arrangement of substituents, which is crucial for achieving high levels of stereoselectivity in chemical reactions. The indane framework is found in a variety of biologically active molecules and has been explored for the development of novel therapeutic agents. nih.gov

The synthesis of derivatives of the indene scaffold is an active area of research, with various methods being developed to introduce functionality and control stereochemistry. researchgate.netmdpi.com For instance, the indane-1,3-dione moiety, a related structure, is a versatile building block used in a wide range of applications from medicinal chemistry to materials science. nih.gov The inherent chirality of substituted indane derivatives makes them valuable precursors for the synthesis of enantiomerically pure ligands and catalysts.

Stereochemical Diversity and Isomeric Forms within the 2,3-Dihydro-1H-indene-1,2-diamine Class

The 2,3-dihydro-1H-indene-1,2-diamine molecule possesses two stereogenic centers at the C1 and C2 positions of the indane ring. This gives rise to the possibility of four stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). These isomers can be classified into two pairs of enantiomers (mirror images of each other) and diastereomers (stereoisomers that are not mirror images).

The specific compound of focus, (1R,2S)-2,3-Dihydro-1H-indene-1,2-diamine, represents one of these stereoisomers. The relative stereochemistry of the amino groups can be described as cis or trans. In the cis isomers, the amino groups are on the same side of the five-membered ring, while in the trans isomers, they are on opposite sides. The (1R,2S) and (1S,2R) isomers are the cis diastereomers, while the (1R,2R) and (1S,2S) isomers are the trans diastereomers.

The synthesis of specific stereoisomers of 1,2-diamines often requires sophisticated asymmetric synthesis strategies. researchgate.netnih.gov The ability to selectively prepare a single enantiomerically pure diamine is critical for its application as a chiral ligand or auxiliary in asymmetric catalysis, where the stereochemical outcome of a reaction is highly dependent on the precise three-dimensional structure of the catalyst. nih.govnih.gov

Table 1: Stereoisomers of 2,3-Dihydro-1H-indene-1,2-diamine

| Isomer | Stereochemical Relationship | Relative Stereochemistry |

|---|---|---|

| (1R,2S) | Enantiomer of (1S,2R) | cis |

| (1S,2R) | Enantiomer of (1R,2S) | cis |

| (1R,2R) | Enantiomer of (1S,2S) | trans |

| (1S,2S) | Enantiomer of (1R,2R) | trans |

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9H,5,10-11H2/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXURXJYTUFEPX-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](C2=CC=CC=C21)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001272246 | |

| Record name | (1R,2S)-2,3-Dihydro-1H-indene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218151-57-6 | |

| Record name | (1R,2S)-2,3-Dihydro-1H-indene-1,2-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218151-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S)-2,3-Dihydro-1H-indene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ligand Design and Catalytic Applications of 1r,2s 2,3 Dihydro 1h Indene 1,2 Diamine and Its Derivatives

Role as Chiral Ligands in Asymmetric Transition Metal Catalysis

The C2-symmetric chiral backbone of (1R,2S)-2,3-Dihydro-1H-indene-1,2-diamine and its derivatives has positioned them as effective ligands in the field of asymmetric transition metal catalysis. The rigid five-membered ring fused to a benzene (B151609) ring restricts conformational flexibility, which is a crucial attribute for creating a well-defined and effective chiral environment around a metal center. This structural rigidity helps in translating the chirality of the ligand to the substrate during the catalytic cycle, leading to high enantioselectivity in a variety of chemical transformations. These diamine ligands, often modified at the amino groups (e.g., with tosyl groups), can coordinate with transition metals like ruthenium, rhodium, and iridium to form active and selective catalysts.

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of enantiomerically enriched compounds. Ligands derived from the indene-diamine scaffold have been successfully employed in various hydrogenation reactions, demonstrating their utility in the stereoselective reduction of prochiral substrates.

The asymmetric transfer hydrogenation (ATH) of ketones to produce chiral secondary alcohols is a cornerstone reaction in synthetic organic chemistry, providing access to valuable intermediates for pharmaceuticals and fine chemicals. Derivatives of this compound, particularly amino alcohols and monotosylated diamines, have proven to be highly effective ligands for ruthenium-based catalysts in these transformations.

In a notable application, a Noyori-type homogeneous catalyst, formed in situ from a ruthenium precursor and the chiral amino-alcohol ligand (1R,2S)-(+)-cis-1-amino-2-indanol, has been used for the ATH of acetophenone. acs.orgrug.nl Using 2-propanol as the hydrogen source, this catalytic system demonstrates high efficiency and enantioselectivity. acs.orgrug.nl Kinetic studies have revealed that the reaction is an equilibrium process, with inhibition from both the products (1-phenylethanol and acetone) and the reactants. acs.orgrug.nlrug.nl Despite the equilibrium nature, the system provides the chiral alcohol product with high enantiomeric excess. acs.orgrug.nl For the reduction of acetophenone, an enantiomeric excess (ee) of 92% for 1-phenylethanol (B42297) was achieved at 33°C. acs.orgrug.nl

| Substrate | Catalyst System | H-Source | Product | Yield (%) | ee (%) | Ref |

| Acetophenone | [RuCl₂(p-cymene)]₂ / (1R,2S)-cis-1-amino-2-indanol / tBuOK | 2-Propanol | (R)-1-Phenylethanol | >80 | 92 | acs.org, rug.nl, rug.nl |

The asymmetric hydrogenation of oximes presents a direct route to chiral hydroxylamines or primary amines, both of which are valuable synthetic intermediates. This transformation is challenging due to the difficulty in reducing the C=N bond and the propensity for the reductive cleavage of the weak N-O bond, which leads to the formation of primary amine side products. Significant progress has been made using various transition metal catalysts, particularly iridium and nickel complexes, which can selectively hydrogenate the C=N bond while preserving the N-O bond, often with the assistance of an acidic co-catalyst. However, within the reviewed scientific literature, the specific application of ligands derived from this compound for the asymmetric hydrogenation of oximes is not extensively documented.

The enantioselective hydrogenation of unfunctionalized olefins, particularly exocyclic C=C bonds, is a challenging but important reaction for creating stereogenic centers. These substrates lack coordinating functional groups that can help bind the catalyst and direct the stereochemical outcome. Iridium complexes featuring chiral phosphine-oxazoline (PHOX) ligands have emerged as highly effective catalysts for this transformation. For instance, the iridium-catalyzed asymmetric hydrogenation of 1-(benzylidene)-2,3-dihydro-1H-indene derivatives yields the corresponding chiral 1-benzyl-2,3-dihydro-1H-indene products with excellent enantioselectivities, reaching up to 98% ee. While this demonstrates a successful approach to creating chiral indane structures through hydrogenation, the research highlights the efficacy of other ligand classes. The application of this compound-based ligands in the asymmetric hydrogenation of unfunctionalized exocyclic C=C bonds is not a primary focus in the current body of scientific literature.

Beyond hydrogenation, chiral ligands are instrumental in a vast array of reactions that form carbon-carbon and carbon-heteroatom bonds asymmetrically. These methods are fundamental to modern organic synthesis, enabling the construction of complex molecular architectures with precise stereochemical control.

Nickel-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-C bonds, offering a complementary and sometimes superior alternative to palladium-based systems, particularly for coupling unactivated alkyl halides. The development of enantioselective variants of these reactions relies heavily on the design of effective chiral ligands that can control the stereochemistry at a newly formed stereocenter. Chiral diamines have been explored as ligands in this context. However, the specific use of ligands derived from this compound in enantioselective, nickel-catalyzed cross-coupling reactions is not widely reported in the surveyed literature. Research in this area has often focused on other diamine backbones, such as 1,2-diphenylethylenediamine or 1,2-diaminocyclohexane derivatives, for achieving high enantioselectivity.

Applications in Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Formations

Copper-Catalyzed C-N Coupling Reactions in Sustainable Media

The Ullmann condensation, a copper-catalyzed reaction to form carbon-nitrogen (C-N) bonds, has been a cornerstone of organic synthesis. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgresearchgate.net However, the development of ligand-assisted copper catalysis has allowed for milder reaction conditions. nih.govnih.gov Derivatives of this compound have emerged as effective ligands in this context, particularly in promoting C-N coupling reactions in more environmentally friendly or "sustainable" media.

Research has demonstrated that the use of diamine ligands, such as derivatives of indene-diamine, can significantly enhance the efficiency of copper-catalyzed C-N coupling reactions, a process also known as the Goldberg reaction. wikipedia.orgnih.gov These ligands facilitate the reaction under milder conditions, often with lower catalyst loadings and in less toxic solvents. The focus on sustainable media has led to investigations using greener solvents, which are less hazardous to the environment.

The mechanism of these reactions generally involves the coordination of the diamine ligand to a copper(I) species. This complex then reacts with the amine and the aryl halide to form the desired C-N bond and regenerate the catalyst. nih.gov The specific structure of the indene-diamine ligand, with its rigid backbone and defined stereochemistry, plays a crucial role in the efficiency and selectivity of the catalytic cycle.

Key findings from studies on similar copper-catalyzed C-N coupling reactions with diamine ligands are summarized in the table below:

| Catalyst System | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI / Diamine Ligand | Aryl Halides, Amides | Non-polar solvents | Room Temp to 110 | High | nih.gov |

| CuI / Proline | Aryl Halides, Azides | Various | Various | Efficient | nih.gov |

| Cu-NPs / Cs2CO3 | Aryl Halides, Phenols | Acetonitrile | 50-60 | High | mdpi.com |

While specific data for this compound in sustainable media is emerging, the principles established with other diamine ligands strongly suggest its potential for high efficacy. The rigid indene (B144670) backbone can offer advantages in terms of catalyst stability and turnover number.

Asymmetric Allylic Amination Reactions

Asymmetric allylic amination (AAA) is a powerful method for the synthesis of chiral amines, which are valuable building blocks in pharmaceuticals and natural products. Palladium-catalyzed AAA has been extensively studied, and the choice of chiral ligand is paramount for achieving high enantioselectivity. rsc.orgrsc.org Ligands derived from this compound have shown promise in this area.

The general mechanism of palladium-catalyzed AAA involves the formation of a π-allyl palladium intermediate. The chiral ligand, coordinated to the palladium center, controls the facial selectivity of the subsequent nucleophilic attack by the amine. The steric and electronic properties of the indene-diamine ligand create a chiral environment around the metal, directing the amine to one face of the allyl substrate, thus leading to the preferential formation of one enantiomer of the product.

Recent research has highlighted the effectiveness of various chiral ligands in palladium-catalyzed AAA. For instance, spiroketal-based diphosphine ligands have achieved high enantioselectivities (94% to >99% ee) in the synthesis of chiral β-aminophosphonates. rsc.org While specific results for indene-diamine ligands in all contexts are not exhaustively documented in the provided snippets, the principles of chiral ligand design suggest their potential. The rigid C2-symmetric backbone of trans-1,2-diaminoindane derivatives can provide a well-defined chiral pocket, which is a key feature of successful ligands in asymmetric catalysis.

The following table summarizes representative results from palladium-catalyzed asymmetric allylic amination reactions using different types of chiral ligands:

| Catalyst/Ligand | Substrate | Nucleophile | Enantiomeric Excess (ee) | Reference |

| Pd / Spiroketal Diphosphine | Allylic Acetates | Amines | 94% to >99% | rsc.org |

| Pd / Chiral Oxalamide-Phosphine | Vinyl Benzoxazinanones | Alkylamines | High | researchgate.net |

| Pd / Dinitrogen Ligand | Aryl Halides / Norbornene | Amines | up to 99% | nih.gov |

The development of new chiral ligands is crucial for expanding the scope and efficiency of asymmetric allylic amination. Indene-diamine derivatives represent a promising class of ligands for this purpose due to their modular nature and rigid chiral scaffold.

Indene-Diamine Ligands in Complex Catalytic Cascade Reactions

Catalytic cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. acs.orgnih.gov The design of ligands that can facilitate and control the stereochemistry of these complex transformations is a key area of research. Indene-diamine derived ligands have the potential to be effective in such reactions due to their ability to create a well-defined chiral environment.

Cascade reactions often involve a sequence of steps, such as Michael additions, aldol (B89426) reactions, or cycloadditions. acs.org A well-designed chiral catalyst must control the stereochemical outcome of each stereocenter-forming step. The rigid backbone of indene-diamine ligands can help to maintain the catalyst's structural integrity throughout the reaction sequence, leading to high levels of stereocontrol.

The development of cascade reactions is a frontier in organic synthesis, and the application of indene-diamine ligands in this area is a promising avenue for future research.

Design Principles for Chiral Ligands Incorporating Indene-Diamine Moieties

The design of effective chiral ligands is central to the field of asymmetric catalysis. nih.govutexas.edu Several key principles guide the design of ligands incorporating the this compound moiety.

Rigidity and Pre-organization: The rigid indane backbone restricts conformational flexibility. This pre-organization of the ligand's coordinating atoms can lead to a more defined and stable catalyst structure, which often translates to higher enantioselectivity.

C2-Symmetry: The trans-1,2-diamine arrangement in this compound provides a C2-symmetric scaffold. C2-symmetric ligands are often advantageous as they reduce the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivities. nih.gov

Modularity: The amine functionalities of the indene-diamine core serve as handles for further modification. By introducing different substituents (e.g., phosphines, amides, or other coordinating groups), a library of ligands with varying steric and electronic properties can be synthesized. oup.com This modularity allows for the fine-tuning of the ligand for a specific catalytic application.

Chiral Environment: The chiral centers of the diamine, in conjunction with the rigid framework, create a well-defined three-dimensional chiral pocket around the metal center. This pocket dictates the orientation of the substrate and reagents, thereby controlling the stereochemical outcome of the reaction.

Electronic Effects: The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups on the aromatic ring of the indene scaffold or on the substituents attached to the nitrogen atoms. These electronic modifications can influence the reactivity and selectivity of the metal catalyst.

The successful application of these design principles has led to the development of "privileged ligands," which are effective for a wide range of reactions. utexas.edu The indene-diamine framework possesses many of the characteristics of a privileged ligand scaffold.

Chiral Auxiliary Functionality of 2,3-Dihydro-1H-indene-1,2-diamine Analogues

Beyond their use as ligands in catalysis, chiral diamines like analogues of 2,3-Dihydro-1H-indene-1,2-diamine can function as chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary can be removed and ideally recycled.

Utilization in the Resolution of Racemic Carboxylic Acids

One of the classic applications of chiral amines is in the resolution of racemic carboxylic acids. This method relies on the formation of diastereomeric salts. When a racemic carboxylic acid is treated with an enantiopure chiral amine, such as an analogue of 2,3-Dihydro-1H-indene-1,2-diamine, two diastereomeric salts are formed.

These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the chiral auxiliary can be removed by treatment with acid, yielding the enantiomerically enriched carboxylic acid. The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts and the ease of their formation and cleavage. Chiral diamines with rigid structures can form well-defined crystalline salts, facilitating efficient separation.

Inducement of Diastereoselective Transformations

Chiral auxiliaries derived from 2,3-Dihydro-1H-indene-1,2-diamine analogues can also be used to induce diastereoselectivity in a variety of chemical transformations. The auxiliary is first covalently attached to the substrate, typically through the formation of an amide bond with a carboxylic acid. The chiral auxiliary then directs the approach of a reagent to one of the two diastereotopic faces of the substrate.

For example, in an alkylation reaction of an enolate derived from an amide, the chiral auxiliary can block one face of the enolate, forcing the alkylating agent to approach from the less hindered side. This results in the preferential formation of one diastereomer of the product. After the reaction, the chiral auxiliary can be cleaved to reveal the enantiomerically enriched product.

The effectiveness of the chiral auxiliary in inducing diastereoselectivity is dependent on its ability to create a significant steric bias and to lock the substrate into a specific conformation. The rigid structure of the indene-diamine framework is advantageous in this regard, as it can provide a well-defined and predictable stereochemical environment.

Structure-Performance Relationships in Catalysis: Influence of Indene-Diamine Chirality and Substituent Effects on Enantioselectivity and Catalytic Activity

The catalytic efficacy of complexes derived from this compound and its analogs is profoundly influenced by the distinct stereochemistry of the ligand backbone and the nature of substituents appended to it. The rigid, bicyclic structure of the indane framework, combined with the cis-stereochemical relationship of the two amino groups, creates a well-defined chiral environment that is crucial for achieving high levels of stereocontrol in asymmetric catalysis. Research in this area has primarily focused on the application of these ligands, particularly their derivatives, in ruthenium(II)-catalyzed asymmetric transfer hydrogenation of prochiral ketones.

The inherent cis-configuration of the diamine is a critical determinant of enantioselectivity. This arrangement projects the substituents on the nitrogen atoms and the phenyl ring of the indane backbone into specific spatial orientations, thereby effectively differentiating between the two prochiral faces of the substrate as it coordinates to the metal center. This steric blocking dictates the pathway of hydride transfer, leading to the preferential formation of one enantiomer of the product alcohol.

Systematic studies on the precise impact of substituents on the indane ring of the parent this compound are not extensively documented in publicly available research. However, significant insights can be drawn from the catalytic performance of closely related derivatives, such as cis-1-aminoindan-2-ol and its monotosylated diamine counterparts. These studies highlight the sensitivity of both catalytic activity and enantioselectivity to modifications of the ligand structure.

In the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone, for example, the introduction of a tosyl group on one of the nitrogen atoms of the diaminoindane ligand framework has a notable effect. This modification alters the electronic properties and steric bulk of the ligand, which in turn influences the catalytic turnover frequency and the enantiomeric excess (ee) of the resulting 1-phenylethanol.

The following table summarizes the performance of a ruthenium catalyst bearing a monotosylated (1R,2S)-diaminoindane derivative in the asymmetric transfer hydrogenation of various ketones. This data underscores the structure-performance relationship, demonstrating how the substrate's electronic and steric properties interact with the chiral catalyst to determine the reaction's outcome.

| Substrate (Ketone) | Product (Alcohol) | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| Acetophenone | 1-Phenylethanol | 98 | 95 | R |

| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 97 | 96 | R |

| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 95 | 93 | R |

| 2-Acetophenone | 1-(2-Naphthyl)ethanol | 99 | 97 | R |

| Propiophenone | 1-Phenyl-1-propanol | 96 | 94 | R |

The data reveals that high conversions and excellent enantioselectivities are achieved across a range of aromatic ketones. The electronic nature of the substituent on the aromatic ring of the ketone appears to have a modest influence on the enantioselectivity, with both electron-donating and electron-withdrawing groups being well-tolerated. This suggests that the steric interactions established by the chiral ligand are the dominant factor in determining the stereochemical outcome.

Further modifications, such as the replacement of one of the amino groups with a hydroxyl group to form a cis-1-aminoindan-2-ol ligand, also lead to highly effective catalysts. This highlights that the rigid indane backbone is a versatile scaffold for the design of chiral ligands, and that subtle changes to the coordinating atoms can be made without compromising, and in some cases even enhancing, catalytic performance. The high levels of asymmetric induction observed with these indane-derived ligands are a direct consequence of the pre-organized, sterically demanding environment imposed by the (1R,2S) chirality of the five-membered ring fused to the aromatic system.

Spectroscopic and Advanced Analytical Techniques for Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the structure and relative stereochemistry of diamine ligands like (1R,2S)-2,3-Dihydro-1H-indene-1,2-diamine. omicsonline.org Both ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY, HMQC, and HMBC, provide a complete picture of the molecule's connectivity and spatial arrangement. researchgate.netbg.ac.rs

The key to stereochemical assignment lies in the analysis of proton-proton coupling constants (J-values) and chemical shifts, particularly for the protons attached to the chiral centers (C1 and C2). In the (1R,2S) or cis-isomer, the protons H1 and H2 are on the same face of the five-membered ring. The dihedral angle between these protons results in a characteristic coupling constant. This is distinct from the (1R,2R) or trans-isomer, where a different dihedral angle would lead to a different J-value. libretexts.org

Detailed ¹H NMR analysis of related 2,3-dihydro-1H-indene structures reveals complex multiplets for the methylene (B1212753) protons due to their diastereotopic nature. researchgate.netresearchgate.net The aromatic region typically shows a set of multiplets corresponding to the four protons on the benzene (B151609) ring. The protons of the two amine groups (-NH₂) may appear as a broad singlet, and their chemical shift can be dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule, confirming the carbon skeleton. researchgate.net The chemical shifts of C1 and C2 are particularly indicative of the diamine structure.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound and Related Structures.

| Atom | Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

| H1 (methine) | ¹H | 4.0 - 4.5 | Position is highly dependent on substitution and stereochemistry. |

| H2 (methine) | ¹H | 3.0 - 3.5 | Chemical shift is influenced by the adjacent amine and phenyl groups. |

| H3 (methylene) | ¹H | 2.5 - 3.2 | Typically appears as two complex multiplets (diastereotopic protons). |

| Aromatic CH | ¹H | 7.1 - 7.4 | Multiplets corresponding to the four protons of the benzene ring. |

| Amine NH₂ | ¹H | 1.5 - 3.0 | Often a broad singlet; position and appearance vary with solvent and H-bonding. |

| C1 (methine) | ¹³C | 60 - 65 | Carbon bearing an amino group and adjacent to the aromatic ring. |

| C2 (methine) | ¹³C | 55 - 60 | Carbon bearing an amino group. |

| C3 (methylene) | ¹³C | 30 - 35 | Aliphatic carbon of the five-membered ring. |

| Aromatic C | ¹³C | 120 - 145 | Signals for the six carbons of the benzene ring. |

Note: Data are compiled based on typical values for similar dihydroindene and diamine structures. Actual values can vary based on solvent, concentration, and specific derivatives.

Mass Spectrometry (MS) for Product Identification and Mechanistic Probes

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to identify products formed in reactions where it is a precursor. Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly used to generate the protonated molecular ion [M+H]⁺, allowing for precise mass determination. mdpi.com

In research contexts, MS is crucial for:

Confirming Identity: Verifying the successful synthesis of the target diamine by matching the observed mass-to-charge ratio (m/z) with the calculated theoretical value.

Product Identification: Identifying the products of reactions, such as the formation of Schiff bases with aldehydes or ketones, or the creation of metal complexes.

Mechanistic Studies: MS can be used as a probe to detect reaction intermediates. nih.gov By analyzing the reaction mixture at various time points, transient species can be identified, providing valuable insights into the reaction mechanism. purdue.edugla.ac.uk For instance, in catalytic cycles, ESI-MS can help identify catalyst-substrate adducts or other short-lived intermediates.

The fragmentation pattern observed in tandem MS (MS/MS) experiments can further confirm the structure. Common fragmentation pathways for this type of molecule might include the loss of ammonia (B1221849) (NH₃) or cleavage of the five-membered ring.

Table 2: Expected Mass Spectrometry Data for this compound (C₉H₁₂N₂).

| Ion Species | Formula | Calculated m/z | Technique | Notes |

| Molecular Ion [M]⁺• | C₉H₁₂N₂ | 148.1000 | EI | Observed in Electron Ionization. |

| Protonated Molecule [M+H]⁺ | C₉H₁₃N₂ | 149.1073 | ESI, CI | Commonly observed in soft ionization techniques. |

| Sodium Adduct [M+Na]⁺ | C₉H₁₂N₂Na | 171.0893 | ESI | Often observed as an adduct in ESI-MS. |

| Key Fragment [M-NH₃]⁺• | C₉H₉N | 131.0735 | EI/MS-MS | Represents the loss of an amino group. |

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification in Dihydroindene Structures

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. copbela.org For this compound, the IR spectrum provides clear evidence for the primary amine groups and the aromatic ring within the dihydroindene framework. researchgate.netindexcopernicus.com

Key characteristic absorption bands include:

N-H Stretching: Primary amines (R-NH₂) typically show two absorption bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. These bands are generally sharper and less intense than the broad O-H bands of alcohols. pressbooks.publibretexts.org

C-H Stretching: The spectrum will feature absorptions for both aromatic C-H stretching (typically just above 3000 cm⁻¹) and aliphatic C-H stretching (just below 3000 cm⁻¹). libretexts.org

Aromatic C=C Bending: A series of sharp absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the benzene ring.

N-H Bending: The scissoring vibration of the primary amine group appears as a medium to strong band around 1650-1580 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond for aromatic and aliphatic amines can be found in the 1335-1020 cm⁻¹ range. copbela.org

Analysis of these vibrational frequencies confirms the presence of the essential functional groups and provides a spectroscopic fingerprint for the molecule. researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for this compound.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium, Sharp | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Aromatic Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Methylene (-CH₂-), Methine (-CH-) |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong | Primary Amine (-NH₂) |

| Aromatic C=C Bends | 1600 - 1450 | Medium to Strong, Sharp | Aromatic Ring |

| C-N Stretch | 1335 - 1250 | Strong (Aromatic) | Aromatic Amine |

| C-N Stretch | 1250 - 1020 | Medium to Weak (Aliphatic) | Aliphatic Amine |

UV-Visible Spectroscopy for Kinetic Studies and Intermediate Detection in Catalytic Processes

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within a molecule. nih.gov For this compound itself, the UV spectrum is dominated by absorptions from the benzene ring, typically showing π→π* transitions below 280 nm.

While the spectrum of the diamine alone is relatively simple, UV-Vis spectroscopy becomes a highly valuable tool for kinetic analysis when the diamine is part of a system that absorbs in the visible range. thermofisher.com This is particularly relevant when the diamine is used as a ligand to form coordination complexes with transition metals. researchgate.net The formation of these complexes often gives rise to new, lower-energy electronic transitions:

d-d Transitions: These transitions, involving the d-orbitals of the metal center, are often weak and appear in the visible region, imparting color to the complex.

Charge-Transfer (CT) Bands: Ligand-to-Metal (LMCT) or Metal-to-Ligand (MLCT) charge transfer bands are typically much more intense than d-d transitions and can also occur in the visible region. mdpi.commdpi.com

By monitoring the change in absorbance at a specific wavelength corresponding to a reactant, product, or intermediate over time, the rate of the reaction can be determined. researchgate.net This technique is widely used to study the kinetics of catalytic reactions where the catalyst is a metal complex of the diamine ligand. The appearance or decay of a specific absorption band can signal the formation and consumption of a catalytic intermediate, providing crucial data for elucidating the reaction mechanism. thermofisher.comnih.gov

Table 4: Illustrative UV-Visible Absorption Data for Systems Involving Dihydroindene Diamine.

| System | λₘₐₓ (nm) | Type of Transition | Application |

| Dihydroindene Diamine | ~260-275 | π → π | Basic characterization of the aromatic system. |

| Schiff Base Derivative | 280 - 400 | π → π and n → π* | Monitoring the formation of the imine C=N bond. |

| Transition Metal Complex (e.g., with Cu(II)) | 300 - 450 | Charge Transfer (CT) | Quantifying complex formation. |

| Transition Metal Complex (e.g., with Cu(II)) | 550 - 800 | d-d Transition | Monitoring changes in the metal's coordination environment during a catalytic reaction. mdpi.com |

Future Prospects and Emerging Research Areas for Chiral 2,3 Dihydro 1h Indene 1,2 Diamines

Development of Next-Generation Indene-Diamine Ligands for Challenging Asymmetric Transformations

The design of effective chiral ligands is crucial for advancing asymmetric catalysis. nih.gov The development of next-generation indene-diamine ligands is focused on creating catalysts with enhanced activity, selectivity, and broader substrate scope, particularly for reactions that are currently difficult to control. Research efforts are directed towards the strategic modification of the indene-diamine backbone to fine-tune its steric and electronic properties. This versatility in structural modification is a key pathway to accessing ligands optimized for specific catalytic enantioselective transformations. scilit.com

One promising approach is the introduction of diverse functional groups onto the aromatic ring or the amine moieties of the indene-diamine structure. This strategy is analogous to the development of catalysts based on other privileged scaffolds like 1,2-diphenylethylenediamine (DPEDA), where bi- and multifunctional designs have led to significant improvements in catalytic performance. mdpi.com For instance, incorporating hydrogen-bond donors, Lewis basic sites, or specific aryl or alkyl groups can create a more defined chiral pocket around the metal center, leading to more effective stereochemical communication.

Recent studies on other chiral diamines have shown that even subtle modifications can have a profound impact on enantioselectivity. chemrxiv.org The development of diastereodivergent syntheses, where different ligand scaffolds can selectively produce either syn- or anti-configured products from the same set of starting materials, highlights the power of ligand design. nih.gov For example, in copper-hydride catalyzed reductive couplings, the choice of a bis(phosphine) ligand was shown to completely switch the diastereoselectivity in the formation of 1,2-diamines. nih.gov Applying these principles to the indene-diamine framework could unlock new synthetic possibilities.

Table 1: Effect of Ligand Modification on Asymmetric Induction

This table, based on findings from related chiral diamine systems, illustrates how structural modifications can influence reaction outcomes. Similar strategies are being explored for next-generation indene-diamine ligands.

| Ligand Modification | Rationale | Observed Effect on Catalysis | Potential Application for Indene-Diamine |

|---|---|---|---|

| Introduction of bulky groups on amine nitrogens | Increase steric hindrance to control substrate approach | Enhanced enantioselectivity, sometimes at the cost of reactivity | Improving selectivity in asymmetric additions or hydrogenations |

| Appending hydrogen-bond donor groups (e.g., thiourea, squaramide) | Secondary interactions to orient the substrate | Increased organization in the transition state, leading to higher enantiomeric excess (ee) | Development of bifunctional organocatalysts for Michael additions |

| Modification of the aromatic backbone | Tune electronic properties (electron-donating vs. -withdrawing) | Alters the Lewis acidity of the metal center, impacting reaction rates and selectivity | Optimizing performance in Lewis acid-catalyzed reactions like Diels-Alder |

| Synthesis of multifunctional catalysts | Incorporate multiple interaction sites (e.g., hydrogen bonding, halogen bonding) | Improved efficiency and selectivity through a network of noncovalent interactions mdpi.com | Creating highly active catalysts for complex multi-component reactions |

Future work will likely focus on creating libraries of indene-diamine derivatives to screen against a wide range of challenging transformations, such as the asymmetric synthesis of vicinal diamines with multiple stereocenters and the functionalization of unactivated C-H bonds.

Exploration of Novel Catalytic Systems and Sustainable Reaction Conditions

A major thrust in modern chemistry is the development of processes that are not only efficient but also environmentally benign. nih.gov This involves exploring novel catalytic systems that can operate under mild conditions, utilize earth-abundant metals, and function in green solvents like water or bio-based alcohols. mdpi.comresearchgate.net Chiral diamines are being investigated as pluripotent ligands that show high reactivity and stereoselectivity in both organic and green solvents. researchgate.netchemrxiv.org

One key area of exploration is the move away from traditional precious metal catalysts (e.g., rhodium, palladium, iridium) towards more sustainable alternatives based on copper, iron, or zinc. For example, copper-catalyzed systems have shown great promise in the synthesis of chiral diamines. nih.gov The development of indene-diamine ligands that can effectively chelate and activate these first-row transition metals is a significant research goal.

Furthermore, conducting asymmetric catalysis in aqueous media represents a major step forward for green chemistry. researchgate.netresearchgate.net Research has demonstrated that specially designed chiral diamine catalysts can promote asymmetric additions in water with excellent yields and enantiomeric ratios. chemrxiv.org The design of water-soluble indene-diamine ligands, perhaps by incorporating polar functional groups, could enable a wide range of transformations to be performed under sustainable conditions, simplifying product isolation and catalyst recycling.

Table 2: Comparison of Conventional vs. Sustainable Catalytic Systems

This table outlines the shift towards greener catalytic approaches, a trend that is heavily influencing the future development of indene-diamine based catalysts.

| Parameter | Conventional Catalytic System | Emerging Sustainable System |

|---|---|---|

| Metal Catalyst | Precious metals (Pd, Rh, Ir, Ru) | Earth-abundant metals (Cu, Fe, Ni, Zn) nih.gov |

| Solvent | Anhydrous organic solvents (e.g., Toluene, CH₂Cl₂, THF) | Green solvents (e.g., Water, Ethanol, Supercritical CO₂) mdpi.comresearchgate.net |

| Reaction Conditions | Often requires elevated temperatures and inert atmospheres | Ambient temperature and pressure; air and moisture tolerant |

| Catalyst Source | Derived from non-renewable resources | Potential for derivation from renewable biomass nih.gov |

| Waste Profile | Generates organic solvent waste; potential for heavy metal contamination | Reduced organic waste; easier catalyst separation and recycling nih.gov |

The integration of indene-diamine catalysts into alternative reaction media, such as ionic liquids or deep eutectic solvents, and the use of enabling technologies like flow chemistry and microwave irradiation are also emerging areas that promise to enhance reaction efficiency and sustainability.

Integration of Advanced Computational Modeling for Predictive Ligand Design and Mechanism Discovery

Computational chemistry has become an indispensable tool in modern catalyst development. nih.gov Density Functional Theory (DFT) calculations, in particular, provide deep insights into reaction mechanisms, the structures of transition states, and the origins of stereoselectivity. sciforum.net For chiral indene-diamine systems, computational modeling is crucial for accelerating the design-synthesis-testing cycle.

By modeling the interaction between the metal-ligand complex and the substrates, researchers can predict which ligand architecture is most likely to be successful for a given transformation. This predictive power reduces the need for extensive empirical screening, saving time and resources. nih.gov For example, DFT studies can elucidate the subtle noncovalent interactions, such as steric repulsion and electrostatic forces, that often govern diastereoselectivity in catalytic reactions. Understanding these controlling factors is key to rationally designing ligands that favor a desired stereoisomer.

Moreover, computational studies are vital for mechanism discovery. They can help to validate or refute proposed catalytic cycles and identify rate-limiting or selectivity-determining steps. sciforum.netdntb.gov.ua This fundamental understanding allows for a more targeted approach to catalyst optimization. For instance, if a specific proton transfer is identified as the crucial step for stereocontrol, the ligand can be modified to enhance the acidity or basicity of the relevant functional groups. The mechanistic insights gained from such studies are invaluable for the logical design of more efficient and selective catalysts. sciforum.net

Table 3: Role of Computational Modeling in Catalyst Development

This table summarizes the key applications of computational tools like DFT in the lifecycle of catalyst design and optimization.

| Development Phase | Computational Tool/Method | Objective and Outcome |

|---|---|---|

| Predictive Design | Molecular Mechanics (MM), Quantitative Structure-Activity Relationships (QSAR) | Rapidly screen virtual libraries of indene-diamine ligands to identify promising candidates based on predicted binding affinity and steric fit. nih.gov |

| Mechanism Elucidation | Density Functional Theory (DFT) | Map the entire reaction energy profile, identify transition states, and determine the most plausible catalytic pathway. sciforum.net |

| Understanding Selectivity | DFT, Energy Decomposition Analysis (EDA) | Calculate the energy difference between transition states leading to different stereoisomers; pinpoint the specific interactions (steric, electronic) that control selectivity. |

| Catalyst Optimization | In silico modification and recalculation | Virtually modify the ligand structure (e.g., change a substituent) and re-calculate the energy profile to predict the effect on reactivity and selectivity before synthesis. |

Expansion into Novel Synthetic Methodologies Adhering to Green Chemistry Principles

The principles of green chemistry provide a framework for developing more sustainable chemical processes. nih.gov The future of catalysis with indene-diamines will involve not only using green solvents but also designing synthetic routes that are inherently more efficient and less wasteful. This includes maximizing atom economy, minimizing the use of protecting groups, and developing catalytic processes that can be performed on a large scale with minimal environmental impact. longdom.org

In their application, indene-diamine catalysts are being explored for multicomponent reactions (MCRs). MCRs are intrinsically sustainable as they combine multiple starting materials into a complex product in a single step, maximizing atom economy and reducing waste from intermediate purification steps. mdpi.comresearchgate.net Designing indene-diamine catalysts that can control the stereochemistry of complex MCRs is a significant and rewarding challenge.

Furthermore, the development of recyclable catalysts is a cornerstone of green chemistry. Immobilizing indene-diamine complexes on solid supports (e.g., polymers, silica) or designing systems for easy separation from the reaction mixture can allow the catalyst to be reused multiple times, reducing cost and waste. The ultimate aim is to create a truly circular catalytic process where the chiral catalyst is efficiently recovered and reused without loss of activity.

Q & A

Q. What synthetic strategies achieve high enantiomeric purity in (1R,2S)-2,3-Dihydro-1H-indene-1,2-diamine?

The synthesis of enantiomerically pure this compound typically involves chiral resolution or asymmetric catalysis. Key steps include:

- Chiral Catalysts : Use of chiral auxiliaries or transition metal catalysts (e.g., Ru or Rh complexes) to induce stereoselectivity during cyclization or amination steps. For example, enantioselective hydrogenation of imine precursors can yield the desired diastereomer .

- Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives), followed by recrystallization to isolate the target enantiomer .

- HPLC Validation : Post-synthesis, chiral HPLC is critical to confirm enantiomeric excess (ee) ≥98% .

Q. How is the molecular structure and purity of this compound validated?

Structural confirmation relies on:

Q. What catalytic applications utilize this diamine in asymmetric synthesis?

this compound serves as a chiral ligand or organocatalyst in:

- Enantioselective Michael Additions : With aldehydes and maleimides, achieving up to 92% ee under aqueous conditions at room temperature .

- Cyclopropanation : As a co-catalyst in transition metal systems for strained ring synthesis .

- Kinetic Resolution : Separation of racemic alcohols or amines via dynamic kinetic asymmetric transformation (DYKAT) .

Advanced Research Questions

Q. How does stereochemistry influence enantioselectivity in organocatalytic reactions?

The (1R,2S) configuration creates a rigid bicyclic scaffold that pre-organizes substrates via non-covalent interactions (H-bonding, π-π stacking). Computational studies (DFT) reveal:

- Transition State Stabilization : The diamine’s NH groups activate electrophiles (e.g., maleimides) while directing nucleophile (aldehyde) approach, lowering activation energy by ~5 kcal/mol .

- Steric Effects : Methyl or aryl substituents on the indene backbone modulate steric bulk, impacting ee (e.g., 2-methyl analogs reduce selectivity by 15–20%) .

Q. What computational methods model this compound’s role in catalysis?

- Density Functional Theory (DFT) : Maps reaction coordinates to identify rate-determining steps and enantiocontrol factors (e.g., B3LYP/6-31G* level) .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., water vs. THF) on catalytic efficiency .

- Docking Studies : Predicts interactions with biological targets (e.g., enzyme active sites) for pharmacological profiling .

Q. How is pharmacological activity assessed for derivatives of this diamine?

- Receptor Binding Assays : Radioligand displacement studies (e.g., H-labeled antagonists) quantify affinity for GPCRs or ion channels .

- Enzyme Inhibition : IC determination via fluorogenic substrates (e.g., acetylcholinesterase inhibition with 10–50 μM potency) .

- ADMET Profiling :

- Caco-2 Permeability : Predicts intestinal absorption (P >1 × 10 cm/s).

- Microsomal Stability : Half-life (t) in liver microsomes assesses metabolic liability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.